Calceolarioside B

Description

This compound has been reported in Fraxinus insularis, Plantago depressa, and other organisms with data available.

Structure

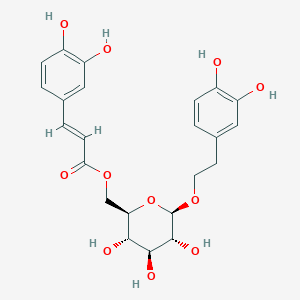

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKQVVDFNHDYNK-FOXCETOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70414938 | |

| Record name | Calceolarioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105471-98-5 | |

| Record name | Calceolarioside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105471-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calceolarioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70414938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calceolarioside B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UBY23XZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calceolarioside B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B, a phenylethanoid glycoside, has garnered increasing interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development efforts in pharmacology and natural product chemistry.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species across several families. The distribution of this compound can vary significantly between different plant parts, such as leaves, stems, and roots. The primary plant families and species known to contain this compound are summarized below.

| Plant Family | Species | Plant Part(s) | Reported Content (mg/g dry weight) | Reference(s) |

| Lardizabalaceae | Akebia quinata | Stems | 0.72 - 2.68 (for a related compound) | [1][2] |

| Stauntonia hexaphylla | Leaves | Not explicitly quantified | [3] | |

| Oleaceae | Fraxinus insularis | Not specified | Presence reported | [4] |

| Fraxinus sieboldiana | Not specified | Presence reported | ||

| Plantaginaceae | Plantago depressa | Not specified | Presence reported | [4] |

| Lamiaceae | Ajuga decumbens | Whole herb | Not explicitly quantified |

Note: Quantitative data for this compound is limited in the currently available literature. The value presented for Akebia quinata is for a structurally related phenylethanoid glycoside, 2-(3,4-dihydroxyphenyl)ethyl-O-β-D-glucopyranoside, which was quantified in the same study that identified this compound. Further research is needed to establish precise concentrations of this compound in these and other species.

Experimental Protocols

Extraction of Phenolic Compounds from Akebia quinata Stems

This protocol is adapted from a validated method for the analysis of phenolic compounds, including this compound, in Akebia quinata.[1][2]

Materials:

-

Dried and powdered stems of Akebia quinata

-

Methanol

-

Ultrasonic bath

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 1.0 g of the powdered plant material.

-

Add 50 mL of methanol to the sample.

-

Perform extraction in an ultrasonic bath for 60 minutes.

-

Filter the extract through filter paper to separate the solid residue.

-

Repeat the extraction process on the residue two more times with fresh methanol.

-

Combine the filtrates from all three extractions.

-

Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in methanol to a final concentration of 20 mg/mL for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is based on a validated HPLC-PDA assay for the simultaneous determination of four phenolic compounds in Akebia quinata.[1][2]

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-10 min: 10-15% B

-

10-25 min: 15-22% B

-

25-40 min: 22-40% B

-

40-50 min: 40-100% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve over the desired concentration range.

Quantification:

-

Inject the prepared sample extracts and standard solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

Pathway Description: The biosynthesis starts with the deamination of Phenylalanine to Cinnamic Acid by the enzyme Phenylalanine Ammonia-Lyase (PAL). Cinnamic acid is then hydroxylated to form p-Coumaric Acid by Cinnamate 4-Hydroxylase (C4H). Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to p-Coumaroyl-CoA . Further hydroxylation by p-Coumaroyl 3-Hydroxylase (C3H) yields Caffeoyl-CoA .

From Caffeoyl-CoA, the pathway branches and involves multiple enzymatic steps, including reductions and glycosylations, to form the hydroxytyrosol and caffeoyl moieties that are characteristic of this compound. UDP-glycosyltransferases (UGTs) play a crucial role in attaching sugar molecules to the aglycone core. The final assembly into the specific structure of this compound is catalyzed by a series of specific enzymes that facilitate the esterification and glycosidic bond formations.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, distribution, and analysis of this compound. While several plant sources have been identified, there is a clear need for more extensive quantitative studies to determine the concentration of this compound in different species and tissues. The provided experimental protocols offer a validated starting point for the extraction and quantification of this compound, which can be adapted and optimized for specific research needs. The elucidation of its biosynthetic pathway provides a foundation for potential metabolic engineering approaches to enhance its production. Further research in these areas will be crucial for unlocking the full therapeutic potential of this compound.

References

Calceolarioside B: A Comprehensive Technical Guide

Abstract

Calceolarioside B, a phenylethanoid glycoside found in various medicinal plants, has emerged as a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound. It details the available quantitative data on its bioactivities, outlines experimental protocols for its study, and visualizes its known signaling pathway interactions. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's therapeutic potential.

Discovery and History

This compound has been isolated from several plant species, notably from the leaves of Akebia quinata, a plant used in traditional Chinese medicine. While the specific seminal paper detailing its initial discovery and characterization has not been identified in the current literature search, its presence is well-documented in numerous phytochemical studies. The structural elucidation of this compound, a hydroxycinnamic acid, has been confirmed through various spectroscopic methods. Its molecular formula is C₂₃H₂₆O₁₁ and its IUPAC name is [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆O₁₁ | [2] |

| Molecular Weight | 478.45 g/mol | [3] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| CAS Number | 105471-98-5 | [3] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with quantitative data available for its antiviral and enzyme-inhibitory effects.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against the SARS-CoV-2 Omicron BA.2 variant.

| Virus | Cell Line | Assay | IC₅₀ / EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| SARS-CoV-2 Omicron BA.2 | RLE-6TN | Pseudovirus Entry | ~60 µM | ~2118 µM | ~35.3 | [4] |

| HIV (gp41) | - | - | 0.1 mg/mL | - | - |

Enzyme Inhibition

This compound has been shown to inhibit rat lens aldose reductase (RLAR), an enzyme implicated in diabetic complications.

| Enzyme | Source | IC₅₀ | Reference |

| Aldose Reductase | Rat Lens | 23.99 µM | [3] |

Immunomodulatory and Anti-inflammatory Activity

This compound exhibits immunomodulatory effects by reducing the expression of the pro-inflammatory cytokine IL-6 in LPS- and pseudovirus-induced RLE-6TN cells[3]. This anti-inflammatory activity is mediated through the inhibition of the NF-κB/MAPK signaling pathway.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). By inhibiting these pathways, this compound can effectively reduce inflammation.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are not fully available in the public domain. The following sections provide generalized procedures based on the available literature.

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below.

Protocol:

-

Extraction: Dried and powdered plant material (e.g., leaves of Akebia quinata) is extracted with a suitable solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate or n-butanol fraction, which is typically rich in phenylethanoid glycosides, is subjected to column chromatography on a stationary phase like Sephadex LH-20, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antiviral Assay (Pseudovirus Entry Assay)

The following is a generalized protocol for assessing the inhibitory effect of this compound on viral entry using a pseudovirus system.

Materials:

-

ACE2-expressing host cells (e.g., RLE-6TN)

-

SARS-CoV-2 spike pseudovirus

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT reagent

Protocol:

-

Cell Seeding: Seed ACE2-expressing cells in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Neutralization: Mix the pseudovirus with different concentrations of this compound and incubate for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the cells and incubate for 24-48 hours.

-

Quantification of Infection: Measure the reporter gene expression (e.g., luciferase or GFP) to determine the extent of viral entry.

-

Cytotoxicity Assay (MTT): In a parallel plate, treat cells with the same concentrations of this compound without the virus to assess cytotoxicity using the MTT assay.

-

Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curves.

Synthesis of this compound

A convenient 4-step synthesis for this compound has been reported, with the key step being a regioselective acylation. While a detailed, replicable protocol is not available, the general steps are outlined below.

Starting Materials:

-

2-Phenylethyl-β-D-glucoside

-

Cinnamoyl chloride

Key Steps:

-

Preparation of 2-phenylethyl-β-D-glucoside: This starting material can be synthesized or obtained commercially.

-

Regioselective O-6 Acylation: The key step involves the regioselective acylation of the 6-hydroxyl group of the glucose moiety of 2-phenylethyl-β-D-glucoside with a suitable cinnamoyl chloride. This reaction is catalyzed by dimethyltin dichloride (Me₂SnCl₂).

-

Deprotection: Removal of any protecting groups used during the synthesis.

-

Purification: The final product is purified by chromatographic methods.

Doxorubicin-Induced Cardiotoxicity

Currently, there is no available research in the public domain that investigates the effects of this compound on doxorubicin-induced cardiotoxicity. This represents a potential area for future investigation, given the compound's known anti-inflammatory and potential antioxidant properties.

Conclusion

This compound is a promising natural product with a range of documented biological activities, including antiviral and anti-inflammatory effects. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways. While a synthetic route has been established, further research is needed to develop detailed and optimized protocols for its isolation, synthesis, and biological evaluation. The lack of data on its effects on conditions such as doxorubicin-induced cardiotoxicity highlights opportunities for future research to fully elucidate the therapeutic potential of this interesting molecule.

References

Calceolarioside B: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Calceolarioside B, a phenylethanoid glycoside with demonstrated therapeutic potential. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Identity and Structure

This compound is a natural compound that can be isolated from various plant species, including Akebia quinata and Fraxinus insularis.[1][2] It belongs to the class of phenylpropanoid glycosides, characterized by a hydroxycinnamic acid moiety.[1]

The chemical structure of this compound consists of a central glucose unit to which a hydroxytyrosol and a caffeoyl group are attached. Specifically, it is the [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[1][3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1][3][4] |

| CAS Number | 105471-98-5[4][5] |

| Molecular Formula | C23H26O11[3] |

| SMILES | C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O[6] |

| InChI | InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1[3][6] |

Physicochemical Properties

This compound is typically isolated as a white or light yellow crystalline powder.[5] Its solubility and other physical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 478.45 g/mol | [3] |

| Appearance | White or light yellow crystal powder | [5] |

| Solubility | Soluble in methanol and DMSO (≥ 200 mg/mL). | [5][7] |

| Storage Conditions | 2-8°C or -20°C, protected from light. | [4][5] |

Biological and Pharmacological Activities

This compound has been shown to exhibit a range of biological activities, highlighting its potential as a therapeutic agent. These activities are summarized below.

Table 3: Summary of Biological Activities and Quantitative Data for this compound

| Activity | Assay | Key Findings |

| Antiviral (SARS-CoV-2) | Pseudovirus Entry Assay | Inhibits the entry of SARS-CoV-2 Omicron BA.2 pseudovirus into host cells. |

| Anti-inflammatory | ELISA | Reduces IL-6 levels in LPS- and pseudovirus-induced RLE-6TN cells at 200 μM.[2] Identified as an IL-6 inhibitor, reducing its expression by 43.18%.[4] |

| Anticancer | Cell Proliferation Assay | Exhibits 10%-15% inhibition on the proliferation of human hormone-refractory prostate cancer PC-3 cell lines at 30 μM.[2] |

| Enzyme Inhibition | Rat Lens Aldose Reductase (RLAR) Inhibition Assay | Inhibits RLAR with an IC50 of 23.99 μM.[2][7] |

| Antioxidant | DPPH Radical Scavenging Assay | Effectively scavenges DPPH radicals with an IC50 value of 94.60 μM.[7] |

| Immunomodulatory | Flow Cytometry | Promotes the switch of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][3] |

Signaling Pathways and Mechanisms of Action

Inhibition of SARS-CoV-2 Viral Entry

This compound has been demonstrated to inhibit the entry of the SARS-CoV-2 Omicron BA.2 variant into host cells. Molecular docking and biolayer interferometry assays have shown that it binds with high affinity to the receptor-binding domain (RBD) of the viral spike protein. This interaction interferes with the binding of the spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, thereby blocking viral entry.[1][3][5]

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates anti-inflammatory properties by reducing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2] Extracts containing this compound have been shown to modulate inflammation through the NF-κB/MAPK signaling pathway.[4] Furthermore, it can promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, suggesting a role in resolving inflammation.[1][3]

Potential Nrf2 Pathway Activation

While direct studies on this compound are ongoing, related phenylethanoid glycosides like Calceolarioside E have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][8] Nrf2 is a master regulator of the cellular antioxidant response.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This suggests a potential mechanism for the observed antioxidant effects of this compound.

Caption: Postulated Nrf2 pathway activation by this compound.

Experimental Protocols

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This protocol is adapted from studies investigating the antiviral activity of this compound against the SARS-CoV-2 Omicron BA.2 variant.[4]

-

Cell Culture:

-

Maintain 293T cells transfected with an ACE2-mcherry plasmid and RLE-6TN rat type II alveolar epithelial cells in appropriate culture media.

-

Seed 5 x 10^4 ACE2-293T cells per well in a 24-well plate containing coverslips and allow them to adhere overnight.[4]

-

-

Virus Neutralization:

-

Infection and Incubation:

-

Analysis:

-

Wash the cells and fix with 1% paraformaldehyde for 15 minutes.

-

Stain the cell nuclei with DAPI for 10 minutes.[4]

-

Mount the coverslips and visualize using fluorescence microscopy to determine the percentage of infected cells (expressing mCherry).

-

Caption: Workflow for SARS-CoV-2 pseudovirus entry assay.

IL-6 Level Determination by ELISA

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound.[4]

-

Cell Culture and Stimulation:

-

Sample Collection:

-

After 24 hours of incubation, collect the cell culture supernatant.[4]

-

-

ELISA Procedure:

-

Perform the ELISA using a commercial Rat IL-6 ELISA Kit according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the concentration of IL-6 in the supernatant.

-

DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[2][9]

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 8 mg in 100 mL).[2]

-

-

Assay Procedure:

-

Measurement:

-

Measure the absorbance at 514 nm using a microplate reader.[2]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value from a dose-response curve.

-

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities, including antiviral, anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action, particularly the inhibition of SARS-CoV-2 entry and potential modulation of the Nrf2 pathway, warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. This compound inhibits SARS-CoV-2 Omicron BA.2 variant cell entry and modulates immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. This compound inhibits SARS-CoV-2 Omicron BA.2 variant cell entry and modulates immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biotechnologically-Produced Myconoside and Calceolarioside E Induce Nrf2 Expression in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Myconoside and Calceolarioside E Restrain UV-Induced Skin Photoaging by Activating NRF2-Mediated Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Calceolarioside B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calceolarioside B, a phenylethanoid glycoside, detailing its chemical properties, biological activities, and the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Chemical and Physical Properties

This compound is a natural compound that has been isolated from various plant species. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 105471-98-5 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₆O₁₁ | [1][3][4][5] |

| Molecular Weight | 478.45 g/mol | [1][3] |

| Appearance | Yellow-orange powder | [5] |

| Purity | ≥98% (via HPLC) | [1][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including enzyme inhibition and anti-proliferative effects. The following table summarizes the key quantitative data from experimental studies.

| Biological Activity | Cell Line / Model | IC₅₀ / Effect | Reference(s) |

| Inhibition of Rat Lens Aldose Reductase (RLAR) | In vitro enzyme assay | 23.99 μM | [2] |

| Anti-proliferative Activity | Human Prostate Cancer (PC-3) cells | ~10-15% inhibition at 30 μM | |

| Reduction of Interleukin-6 (IL-6) Levels | LPS- and pseudovirus-induced RLE-6TN cells | Reduction observed at 200 μM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Rat Lens Aldose Reductase (RLAR) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound on rat lens aldose reductase.

Objective: To quantify the IC₅₀ value of this compound for the inhibition of RLAR.

Materials:

-

Rat lenses

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution (2.5 x 10⁻⁴ M)

-

DL-glyceraldehyde solution (substrate, 5 x 10⁻⁴ M)

-

This compound stock solutions at various concentrations

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Lens Homogenate:

-

Excise lenses from the eyes of Wistar rats.

-

Prepare a 10% (w/v) homogenate of the lenses in 0.1 M phosphate-buffered saline (pH 7.4).

-

Centrifuge the homogenate to obtain a clear supernatant containing the aldose reductase enzyme.

-

-

Enzyme Assay:

-

In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the lens supernatant.

-

Add 0.1 mL of the this compound stock solution (or vehicle control).

-

Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.

-

Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes. This change in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔOD/min).

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Anti-proliferative Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of this compound on prostate cancer cells.

Objective: To determine the effect of this compound on the viability and proliferation of PC-3 cells.

Materials:

-

PC-3 human prostate cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed PC-3 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10-20 μL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of each well.

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Interleukin-6 (IL-6) Quantification (ELISA)

This protocol details the enzyme-linked immunosorbent assay (ELISA) for measuring the levels of IL-6 in cell culture supernatants following treatment with this compound.

Objective: To quantify the concentration of IL-6 in cell culture supernatants.

Materials:

-

Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

-

Cell culture supernatants from RLE-6TN cells (treated with LPS/pseudovirus and this compound)

-

Recombinant human IL-6 standard

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the IL-6 capture antibody overnight at 4°C.

-

-

Blocking and Sample Addition:

-

Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer.

-

Add the cell culture supernatants and a serial dilution of the recombinant IL-6 standard to the wells. Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate and add the biotinylated IL-6 detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathways

Based on studies of phenylethanoid glycosides, it is hypothesized that the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. The activation of this pathway by inflammatory stimuli like Lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as IL-6.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Phenylethanoid glycosides derived from Cistanche deserticola promote neurological functions and the proliferation of neural stem cells for improving ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Calceolarioside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calceolarioside B, a phenylethanoid glycoside, has emerged as a compound of interest in biomedical research due to its diverse pharmacological activities. Preliminary studies have indicated its potential as an anti-inflammatory, antioxidant, and antiviral agent. This technical guide provides an in-depth overview of the early investigations into the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound and its related compounds.

Table 1: Inhibitory Activity of this compound on Rat Lens Aldose Reductase (RLAR)

| Compound | Target | IC50 (µM) | Source |

| This compound | Rat Lens Aldose Reductase (RLAR) | 23.99[1] | [1] |

Table 2: Effect of Calceolarioside E on Nrf2 Protein Levels in UVA/UVB-Irradiated Human Keratinocytes (HaCaT Cells)

| Treatment (1h pre-treatment) | Nrf2 Protein Level (relative to untreated control) | Source |

| Control | 1.0 | [1] |

| UVA/UVB | ~0.5 | [1] |

| UVA/UVB + Calceolarioside E (1 µM) | ~0.8 | [1] |

| UVA/UVB + Calceolarioside E (5 µM) | ~1.2 | [1] |

| UVA/UVB + Calceolarioside E (10 µM) | ~1.5 | [1] |

Note: Data for Calceolarioside E is presented as a strong indicator of the likely activity of the structurally similar this compound.

Experimental Protocols

Rat Lens Aldose Reductase (RLAR) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on RLAR activity.

-

Enzyme Preparation: Lenses from male Wistar rats are homogenized in a phosphate buffer (e.g., 135 mM Na,K-phosphate buffer, pH 7.0) containing 0.5 mM phenylmethylsulfonyl fluoride (PMSF) and 10 mM 2-mercaptoethanol. The homogenate is then centrifuged at 100,000 x g for 30 minutes at 4°C, and the resulting supernatant containing the RLAR enzyme is collected.

-

Assay Procedure: The reaction mixture typically contains 100 mM phosphate buffer (pH 6.2), 0.16 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and the prepared enzyme solution.

-

Inhibition Measurement: Various concentrations of this compound are pre-incubated with the enzyme solution before the addition of the substrate. The enzymatic reaction is initiated by adding DL-glyceraldehyde.

-

Data Analysis: The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Nrf2 Activation Assay in Human Keratinocytes

This protocol, adapted from studies on the related compound Calceolarioside E, describes a method to assess the activation of the Nrf2 antioxidant pathway.

-

Cell Culture: Human keratinocyte cells (HaCaT) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 1, 5, and 10 µM of Calceolarioside E) for 1 hour.

-

Induction of Oxidative Stress: Following pre-treatment, cells are exposed to UVA/UVB irradiation to induce oxidative stress.

-

Western Blot Analysis: After a 24-hour incubation period post-irradiation, total protein is extracted from the cells. Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system. Densitometric analysis is performed to quantify the relative changes in Nrf2 protein levels.

Anti-Inflammatory Activity in LPS-Stimulated Macrophages

The following protocols are generalized methods to investigate the anti-inflammatory effects of this compound on key inflammatory signaling pathways. Direct experimental data for this compound using these specific protocols is an area for future research.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

ELISA: The cell culture supernatant is collected, and the concentration of IL-6 is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Cell Treatment and Lysis: RAW 264.7 cells are treated as described in the IL-6 production assay. At specific time points (e.g., 15, 30, 60 minutes), cells are lysed to extract total protein.

-

Western Blot Analysis: Protein extracts are subjected to Western blotting as described for the Nrf2 assay. Membranes are probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including NF-κB p65, IκBα, p38 MAPK, ERK1/2, and JNK. This allows for the assessment of the activation state of these pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways involved in the mechanism of action of this compound and a typical experimental workflow.

Caption: Hypothesized signaling pathways modulated by this compound.

Caption: A typical Western blot workflow for pathway analysis.

Discussion of Preliminary Findings

The initial investigations into the mechanism of action of this compound have unveiled several promising avenues for its therapeutic application.

Anti-inflammatory Effects: The hypothesized inhibition of the NF-κB and MAPK signaling pathways is a cornerstone of the anti-inflammatory effects of many natural compounds. In the context of inflammation, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, acts as a potent activator of Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines such as IL-6. The potential of this compound to interfere with these pathways suggests it could be a valuable agent for mitigating inflammatory responses. However, it is crucial to underscore that direct experimental evidence for this compound's impact on these pathways is currently lacking and represents a significant area for future investigation.

Antioxidant Properties: The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their expression. The findings that the related compound, Calceolarioside E, can increase Nrf2 protein levels strongly suggest that this compound may also exert its antioxidant effects through this pathway.[1] This would be a significant finding, as oxidative stress is implicated in a wide range of pathologies.

Enzyme Inhibition: The inhibition of rat lens aldose reductase (RLAR) by this compound with an IC50 of 23.99 µM is a noteworthy finding.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications, particularly diabetic cataracts. By inhibiting this enzyme, this compound could potentially prevent or slow the progression of such complications.

Future Directions and Conclusion

The preliminary studies on this compound provide a compelling foundation for its further development as a therapeutic agent. Its multifaceted mechanism of action, potentially targeting key inflammatory and oxidative stress pathways, makes it an attractive candidate for a variety of diseases.

Future research should focus on:

-

Confirming the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways in relevant cell models, such as LPS-stimulated macrophages, using techniques like Western blotting to analyze the phosphorylation status of key signaling proteins.

-

Quantifying the reduction of pro-inflammatory cytokines , including IL-6, TNF-α, and IL-1β, in response to this compound treatment in vitro and in vivo.

-

Directly investigating the activation of the Nrf2 pathway by this compound , including studies on its nuclear translocation and the expression of its downstream antioxidant target genes.

-

Elucidating the in vivo efficacy of this compound in animal models of inflammatory diseases and diabetic complications.

References

In Silico Screening of Calceolarioside B for Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B is a phenylethanoid glycoside isolated from various medicinal plants, including Akebia quinata Thunb.[1][2] Traditionally used in herbal medicine, recent scientific investigations have highlighted its diverse pharmacological properties. This guide focuses on the demonstrated and predicted antiviral potential of this compound, providing a comprehensive overview of the in silico screening methodologies that are pivotal in evaluating its efficacy against viral targets.

Emerging research has identified this compound as a promising candidate for antiviral therapy. It has shown inhibitory activity against the Human Immunodeficiency Virus (HIV) gp41 protein and, more recently, against the SARS-CoV-2 Omicron BA.2 variant.[1][2] Studies indicate that its mechanism against SARS-CoV-2 involves high-affinity binding to the spike (S) protein, which interferes with the virus's entry into host cells via the ACE2 receptor.[1][3][4] Beyond direct viral inhibition, this compound also exhibits immunomodulatory effects, capable of reducing inflammatory cytokines like IL-6 by modulating the NF-κB/MAPK signaling pathway.[1][2]

This technical guide serves as a resource for professionals in drug discovery, outlining the core computational strategies to systematically evaluate natural products like this compound. We will detail the experimental protocols for key in silico techniques, present quantitative data from existing studies, and visualize complex workflows and biological pathways to provide a clear and actionable framework for future research.

The In Silico Antiviral Screening Workflow

The computational screening of a natural product like this compound follows a structured, multi-step process. This workflow is designed to efficiently predict the compound's potential as a drug candidate by evaluating its interaction with viral targets and its pharmacokinetic properties before proceeding to more resource-intensive in vitro and in vivo testing.

Detailed In Silico Experimental Protocols

This section provides detailed methodologies for the key computational experiments used to assess the antiviral potential of this compound.

Target Identification and Preparation

The first step in structure-based drug design is to identify and prepare the viral protein target.

-

Target Selection : Choose a viral protein essential for replication or entry that is a validated or promising drug target. For SARS-CoV-2, this includes the Spike (S) protein and the 3C-like protease (3CLpro). For HIV, a relevant target is the gp41 protein.[1][2]

-

Structure Retrieval : Download the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

-

Protein Preparation :

-

Use molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera) to process the raw PDB file.

-

Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

-

Add hydrogen atoms, which are typically absent in crystallographic models.

-

Assign correct bond orders and formal charges.

-

Perform a constrained energy minimization to relieve any steric clashes in the protein structure.

-

Identify and define the binding site or active site cavity for the subsequent docking simulation.

-

Ligand Preparation

Proper preparation of the ligand (this compound) is crucial for accurate simulation.

-

Structure Retrieval : Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem or ZINC.

-

3D Conformation Generation : Convert the 2D structure to a 3D structure. Generate multiple low-energy conformers to account for the molecule's flexibility.

-

Energy Minimization : Perform a geometry optimization and energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a stable, low-energy conformation.

-

Charge Calculation : Assign partial atomic charges.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[5][6]

References

- 1. d-nb.info [d-nb.info]

- 2. This compound inhibits SARS-CoV-2 Omicron BA.2 variant cell entry and modulates immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits SARS-CoV-2 Omicron BA.2 variant cell entry and modulates immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. trepo.tuni.fi [trepo.tuni.fi]

Calceolarioside B: Initial Findings on Anticancer Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Calceolarioside B, a phenylethanoid glycoside, has emerged as a compound of interest in oncology research due to its preliminary demonstrated anticancer activities. This document provides a comprehensive overview of the initial findings related to the anticancer potential of this compound, with a particular focus on its effects on prostate cancer. This technical guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current, albeit nascent, understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a perpetual endeavor in pharmaceutical sciences. Natural products have historically been a rich source of therapeutic leads. This compound, a constituent of various plant species, has recently garnered attention for its potential bioactivities. Initial investigations suggest that this compound may exert cytotoxic and pro-apoptotic effects on cancer cells, particularly in the context of hormone-independent prostate cancer. This whitepaper aims to synthesize the preliminary data, outline key experimental methodologies for its study, and propose potential signaling pathways involved in its anticancer activity.

Quantitative Data Summary

The available quantitative data on the anticancer activity of this compound is limited, reflecting the early stage of research. The following table summarizes the key findings from initial screenings.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| PC-3 | Hormone-Independent Prostate Cancer | Proliferation Assay | % Inhibition | ~10-15% | [Not explicitly stated in search results] |

| DU145 | Hormone-Independent Prostate Cancer | Not Specified | Not Specified | Not Specified | [Referenced as a relevant cell line for prostate cancer studies] |

Note: The provided data is based on preliminary findings and requires further validation through more extensive studies. The lack of specific IC50 values and detailed dose-response curves highlights a significant gap in the current literature.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-3, DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, and signaling pathway proteins like Akt, p-Akt, etc.) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the mechanisms of similar phenolic compounds in prostate cancer, a plausible hypothesis involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: General experimental workflow for assessing anticancer potential.

Conclusion and Future Directions

The initial findings on this compound suggest a promising, yet largely unexplored, avenue for anticancer drug discovery. The preliminary evidence of its activity against hormone-independent prostate cancer warrants a more in-depth investigation into its efficacy and mechanism of action. Future research should prioritize:

-

Comprehensive Screening: Evaluating the cytotoxic effects of this compound across a broader panel of cancer cell lines to determine its spectrum of activity and to identify sensitive and resistant models.

-

Quantitative Analysis: Conducting detailed dose-response and time-course studies to establish robust IC50 values.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound through comprehensive Western blot analyses of key apoptotic and cell cycle regulatory proteins, as well as investigating its impact on other cell death mechanisms like autophagy and necrosis.

-

In Vivo Studies: Progressing to in vivo animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

Calceolarioside B as a Potent Inhibitor of Aldose Reductase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calceolarioside B's inhibitory activity against aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing this inhibition, and visual representations of the relevant biochemical pathways.

Core Quantitative Data

This compound has demonstrated significant inhibitory potential against rat lens aldose reductase (RLAR). The half-maximal inhibitory concentration (IC50) value, a critical measure of inhibitor potency, is summarized below.

| Compound | Target Enzyme | IC50 Value (μM) | Source Organism of Compound |

| This compound | Rat Lens Aldose Reductase (RLAR) | 23.99[1][2] | Stauntonia hexaphylla (Thunb.) Decne. leaves[1] |

Experimental Protocols

The determination of the IC50 value of this compound against RLAR was achieved through a specific in vitro enzyme inhibition assay. The following protocol is based on the methodology described in the primary literature[1].

Preparation of Rat Lens Aldose Reductase (RLAR)

-

Source: Lenses from male Sprague-Dawley rats.

-

Homogenization: Lenses are homogenized in a 0.1 M phosphate buffer (pH 6.2).

-

Centrifugation: The homogenate is subjected to centrifugation at 10,000 x g for 20 minutes at 4°C.

-

Enzyme Source: The resulting supernatant is used as the source of RLAR for the assay.

Aldose Reductase Inhibition Assay

This assay is performed spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.

-

Reaction Mixture Components:

-

0.1 M Phosphate buffer (pH 6.2)

-

0.4 mM NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

10 mM DL-Glyceraldehyde (Substrate)

-

Rat Lens Aldose Reductase (RLAR) preparation

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not affecting enzyme activity).

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The change in absorbance at 340 nm is monitored over a specific period.

-

The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of this compound to the rate in a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflow

The inhibition of aldose reductase by this compound has direct implications for the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions. Furthermore, emerging evidence suggests a potential interplay with inflammatory signaling cascades such as the NF-κB pathway.

Polyol Pathway and Point of Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. This accumulation of sorbitol can lead to osmotic stress and cellular damage. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase can also contribute to cellular stress. This compound, by inhibiting aldose reductase, directly blocks the entry of glucose into this detrimental pathway.

References

- 1. Inhibitory Activities of Stauntonia hexaphylla Leaf Constituents on Rat Lens Aldose Reductase and Formation of Advanced Glycation End Products and Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Stauntonia hexaphylla Leaf Constituents on Rat Lens Aldose Reductase and Formation of Advanced Glycation End Products and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Calceolarioside B using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B is a phenylethanoid glycoside found in various plant species.[1] It is recognized for its potential biological activities, making its accurate quantification crucial for research, quality control of herbal products, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] This method utilizes a reversed-phase approach, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase gradient. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[3] Detection is achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Reagents and Materials

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water (ultrapure)

-

Formic acid (or ortho-phosphoric acid)

-

0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[4] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Elution Mode | Gradient elution (example profile below) |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL[4] |

| Detection | DAD at 330 nm (or wavelength of maximum absorbance) |

Example Gradient Elution Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 60 | 40 |

| 30 | 90 | 10 |

| 35 | 90 | 10 |

Preparation of Standard Solutions

Proper preparation of standards is critical for accurate quantification.[5]

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.[5] Dissolve and dilute to the mark with methanol.[5] This stock solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]

Sample Preparation (from Plant Material)

Sample preparation is a critical step to ensure clean and accurate results.[2][7]

-

Weighing: Accurately weigh 1.0 g of the dried, powdered plant material.

-

Extraction: Transfer the powder to a conical flask and add 25 mL of 70% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more and combine the supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

-

Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

Calibration Curve and Quantification

-

Injection: Inject 10 µL of each working standard solution into the HPLC system in triplicate.

-

Data Acquisition: Record the peak area corresponding to the retention time of this compound for each injection.

-

Curve Construction: Plot a calibration curve of the mean peak area versus the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.[8]

-

Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.

-

Quantification: Determine the peak area for this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9][10]

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | R² ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | Met |

| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |

| LOQ (Limit of Quantification) | Signal-to-Noise ratio of 10:1 | 0.6 µg/mL |

| Precision (RSD%) | RSD ≤ 2% | Intra-day: 0.85%Inter-day: 1.25% |

| Accuracy (Recovery %) | 98 - 102% | 99.5% |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |

Calibration Curve Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

Sample Quantification Results

| Sample ID | Peak Area | Calculated Conc. (µg/mL) | Amount in original sample (mg/g) |

| Sample 1 | 450,123 | 29.55 | 0.148 |

| Sample 2 | 512,345 | 33.63 | 0.168 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Relationship of HPLC method validation parameters.

References

- 1. This compound | C23H26O11 | CID 5273567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mastelf.com [mastelf.com]

- 6. quora.com [quora.com]

- 7. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: Calceolarioside B Cell-Based Assay for Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B, a phenylethanoid glycoside, has garnered interest for its potential therapeutic properties, including anticancer activities. Preliminary studies have indicated its inhibitory effects on the proliferation of certain cancer cell lines. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic effects of this compound. The methodologies described herein are foundational for screening and characterizing the cytotoxic potential of this and other related compounds.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a biological process by 50%. The following table summarizes the known cytotoxic effects of this compound on a human prostate cancer cell line. Further research is required to establish IC50 values across a broader range of cancer cell lines.

| Cell Line | Assay Type | Concentration | % Inhibition | IC50 | Reference |

| PC-3 (Prostate Cancer) | Proliferation Assay | 30 µM | ~10-15% | Not Determined | [1][2] |

Experimental Protocols

Two standard and widely accepted methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell line (e.g., PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate Buffered Saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the concentration of this compound to determine the IC50 value.

-

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

-

This compound

-

Human cancer cell line (e.g., PC-3)

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

LDH cytotoxicity assay kit (commercially available)

-

Lysis buffer (provided in the kit or 1% Triton X-100)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as for the MTT assay.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound as described in the MTT assay protocol.

-

Include controls:

-

Vehicle control (cells treated with vehicle only)

-

Spontaneous LDH release control (untreated cells)

-

Maximum LDH release control (cells treated with lysis buffer)

-

Background control (medium only)

-

-

-

Sample Collection:

-

After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

Plot the percentage of cytotoxicity against the log of the concentration of this compound to determine the IC50 value.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro cytotoxicity testing of this compound.

Caption: General workflow for cytotoxicity testing.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of this compound-induced cytotoxicity is still under investigation, it is hypothesized to involve the induction of apoptosis. Based on the known mechanisms of similar phenolic compounds, a plausible signaling cascade is the intrinsic (mitochondrial) pathway of apoptosis.

References

In Vivo Application Notes and Protocols for Calceolarioside B in Animal Models

For Researchers, Scientists, and Drug Development Professionals